molecular formula C19H14N4O3 B2722646 Benzofuran-2-yl(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1323658-34-9

Benzofuran-2-yl(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2722646
CAS RN: 1323658-34-9
M. Wt: 346.346
InChI Key: TZWRCOZCCOPZGH-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a compound that has recently gained attention in scientific research due to its potential applications in drug discovery and development.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Benzofuran derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, Kumar et al. (2007) explored the synthesis of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans, demonstrating their antimicrobial effectiveness (Kumar et al., 2007). Similarly, Patel et al. (2011) reported on new pyridine derivatives showing variable and modest activity against investigated bacterial and fungal strains (Patel et al., 2011).

Anticancer Properties

The search for anticancer agents has led to the development of benzofuran derivatives with promising activities. Vaidya et al. (2020) conducted a 3D QSAR study on 1,2,4-oxadiazole derivatives, resulting in the discovery of compounds with significant anticancer potential against various cancer cell lines (Vaidya et al., 2020).

Drug-like Properties and In Silico Analysis

The drug-likeness and in vitro microbial investigation of benzofuran derivatives have also been a focus. Pandya et al. (2019) synthesized a library of compounds from 1H-benzo[d][1,2,3] triazole-5-yl)(phenyl)methanone, revealing excellent drug-likeness properties through in silico analysis and showing significant activity against various microbial strains (Pandya et al., 2019).

Novel Synthetic Pathways

Research has also focused on developing new synthetic pathways for benzofuran derivatives, highlighting their utility in constructing complex molecular structures with potential therapeutic applications. Funicello et al. (2010) described a method for synthesizing virtually unknown benzo[4,5]furo[3,2-b]pyridines through a tandem aza-Wittig–electrocyclization process, underscoring the chemical versatility of benzofuran compounds (Funicello et al., 2010).

properties

IUPAC Name

1-benzofuran-2-yl-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-19(16-8-12-4-1-2-6-15(12)25-16)23-10-14(11-23)18-21-17(22-26-18)13-5-3-7-20-9-13/h1-9,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWRCOZCCOPZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)C4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-2-yl(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

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